4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane

Catalog No.
S728440
CAS No.
256652-04-7
M.F
C16H19BO2
M. Wt
254.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-diox...

CAS Number

256652-04-7

Product Name

4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane

IUPAC Name

4,4,5,5-tetramethyl-2-naphthalen-2-yl-1,3,2-dioxaborolane

Molecular Formula

C16H19BO2

Molecular Weight

254.1 g/mol

InChI

InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,1-4H3

InChI Key

SPPZBAGKKBHZRW-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2

Synthesis:

4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, also known as Naphthalene-2-boronic acid pinacol ester, is a chemical compound used in organic synthesis. While research on its specific synthesis is limited, it is generally believed to be synthesized through a similar process as other pinacol boronate esters, which involves the reaction of a Grignard reagent with pinacol and a subsequent oxidation step [].

Applications in Organic Synthesis:

This compound finds its primary application in organic synthesis as a versatile building block for the introduction of a naphthyl group into various organic molecules. Its key functional group is the boron atom, which readily participates in various coupling reactions facilitated by transition metal catalysts, particularly palladium and copper.

Here are some specific examples of its applications in scientific research:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between the naphthyl group of 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane and various organic halides, expanding the potential for diverse molecule synthesis [, ].
  • Negishi Coupling: Similar to Suzuki-Miyaura coupling, the Negishi coupling utilizes a nickel or palladium catalyst to couple the naphthyl group with organozinc reagents, offering another route for the introduction of the naphthyl moiety into complex organic molecules [].
  • Stille Coupling: This palladium-catalyzed coupling reaction enables the formation of carbon-carbon bonds between the naphthyl group and stannanes, further diversifying the range of potential products achievable using this compound [].

4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane is an organoboron compound characterized by the presence of a dioxaborolane ring and a naphthalene moiety. Its molecular formula is C16H19BO2C_{16}H_{19}BO_{2} with a molecular weight of approximately 254.14 g/mol. The compound appears as a white to almost white crystalline solid with a melting point ranging from 64.0 to 68.0 °C . It is soluble in organic solvents like toluene and is often used in various chemical applications due to its unique structural properties.

Typical of boron-containing compounds. It can undergo:

  • Nucleophilic substitution reactions, where the boron atom can be substituted by nucleophiles.
  • Cross-coupling reactions, particularly in the presence of transition metals, which are essential for forming carbon-carbon bonds in organic synthesis.
  • Hydrolysis, leading to the formation of boronic acids when exposed to moisture.

These reactions make it a valuable intermediate in organic synthesis and materials science.

The synthesis of 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane typically involves:

  • Formation of the Dioxaborolane Ring: This can be achieved through the reaction of naphthalene derivatives with boronic acids or boron reagents under acidic conditions.
  • Methylation: The introduction of methyl groups at the 4 and 5 positions can be accomplished using methylating agents like dimethyl sulfate or methyl iodide in the presence of bases.

These methods allow for the controlled synthesis of the compound while ensuring high purity levels.

4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane has several applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
  • Materials Science: Used in developing polymers and organic light-emitting diodes due to its electronic properties.
  • Pharmaceutical Development: Potentially useful in drug design due to its structural characteristics that may interact favorably with biological targets.

Interaction studies involving this compound focus on its reactivity and compatibility with various reagents and substrates. Key interactions include:

  • Reactivity with Nucleophiles: The boron atom's electrophilic nature allows it to interact readily with nucleophiles.
  • Complexation Studies: Investigating how this compound forms complexes with metals or other ligands can provide insights into its potential catalytic applications.

Such studies are crucial for understanding its role in synthetic pathways and material properties.

Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane. These include:

Compound NameMolecular FormulaNotable Features
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneC13H19BO2C_{13}H_{19}BO_{2}Lacks naphthalene moiety; used as a reagent
4-(Naphthalen-1-yl)-1,3,2-dioxaborolaneC13H13BO2C_{13}H_{13}BO_{2}Different substitution pattern; potential for different reactivity
4-(Naphthalen-2-yl)-1-boronic acid pinacol esterC13H13BO3C_{13}H_{13}BO_{3}Contains a boronic acid functionality; useful in cross-coupling reactions

Uniqueness

The uniqueness of 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane lies in its specific arrangement of functional groups that enhance its reactivity profile and stability compared to similar compounds. Its dual functionality as both a dioxaborolane and a naphthalene derivative provides it with versatile applications in organic synthesis and materials science that may not be achievable with other related compounds.

4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative classified under the organoboron compound family. Its systematic IUPAC name reflects its structural components: a 1,3,2-dioxaborolane ring substituted with four methyl groups at the 4,4,5,5-positions and a naphthalen-2-yl group at the 2-position. The compound is also known by several synonyms, including naphthalene-2-boronic acid pinacol ester and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene.

The molecular structure consists of a planar dioxaborolane ring (B-O-C-O) fused to a bicyclic naphthalene system. X-ray crystallographic analyses of related pinacol boronic esters reveal B-O bond lengths averaging 1.35–1.36 Å and B-C bond lengths of 1.57–1.59 Å. The naphthalene moiety introduces steric and electronic effects, with the boron atom adopting a trigonal planar geometry. The methyl groups on the pinacol ligand enhance solubility in nonpolar solvents while stabilizing the boron center against hydrolysis.

Table 1: Key Structural Parameters

ParameterValue (Å)Source
B-O bond length1.35–1.36
B-C bond length1.57–1.59
C-O bond length1.43–1.45

Historical Development in Organoboron Chemistry

Organoboron chemistry originated with Edward Frankland’s 1862 synthesis of boric ethide. The field expanded significantly in the 20th century with Herbert C. Brown’s discovery of hydroboration reactions, which enabled controlled synthesis of organoboranes. Pinacol boronic esters emerged as stable alternatives to boronic acids, with their synthesis standardized in the 1980s.

The development of 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane parallels advancements in cross-coupling catalysis. The Suzuki-Miyaura reaction (1981) highlighted the utility of boronic esters in forming carbon-carbon bonds, driving demand for structurally diverse boron reagents. The compound’s naphthalene backbone, introduced in the 2000s, expanded applications in materials science due to enhanced conjugation and steric stability.

Position within Pinacol Boronic Ester Classification

Pinacol boronic esters are characterized by their 4,4,5,5-tetramethyl-1,3,2-dioxaborolane framework. This compound belongs to the aryl-substituted subclass, distinguished by its naphthalene aromatic system. Compared to alkyl or alkenyl variants, aryl pinacol boronates exhibit:

  • Enhanced stability: The naphthalene ring’s electron-withdrawing effects reduce boron’s electrophilicity, minimizing hydrolysis.
  • Improved crystallinity: Planar aromatic systems facilitate ordered packing, simplifying purification.
  • Radical stability: The naphthalene moiety stabilizes transient boron-centered radicals, enabling novel reaction pathways.

Recent studies have explored alternatives like diethanolamine (DEA) boronates for improved solubility, but pinacol esters remain preferred for Suzuki-Miyaura couplings due to superior transmetalation kinetics.

Fundamental Importance in Synthetic Organic Chemistry

This compound is indispensable in modern synthesis for three key reasons:

  • Cross-Coupling Reactions: As a Suzuki-Miyaura reagent, it couples with aryl halides to form biaryl systems. The naphthalene group’s steric bulk suppresses homocoupling, achieving yields >90% in optimized conditions.

  • Radical Chemistry: Under oxidative conditions (e.g., ammonium persulfate), it generates aryl radicals that react with disulfides, enabling site-selective protein modifications.

  • Materials Synthesis: Its extended π-system facilitates the construction of luminescent polymers and charge-transfer complexes. For example, 1,8-bis(pinacolatoboryl)naphthalenes serve as precursors for boron-doped graphene analogs.

Table 2: Synthetic Applications

ApplicationReaction TypeKey Advantage
Biaryl synthesisSuzuki-Miyaura couplingHigh steric selectivity
Peptide functionalizationRadical disulfide exchangeBioorthogonal compatibility
Conjugated polymer designElectrophilic aromatic substitutionEnhanced electron delocalization

Classical Preparative Routes

Direct Esterification of Naphthalene-2-boronic Acid

The most straightforward approach to 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane involves the direct esterification of naphthalene-2-boronic acid with pinacol [1] [2]. This methodology represents the classical approach to boronic ester synthesis and remains widely employed due to its operational simplicity and broad substrate tolerance.

The reaction proceeds under mild conditions, typically at room temperature using molecular sieves in toluene solvent for 2-5 hours [3]. The process involves nucleophilic attack of the pinacol diol on the electrophilic boron center, followed by elimination of water to form the cyclic ester. Yields typically range from 70-90%, depending on the specific reaction conditions and substrate electronics [3].

Alternative conditions employ elevated temperatures (60°C) with triethylamine as base, utilizing pinacol in 3-fold excess for 1 hour, achieving yields of 51-85% [4] [5]. The reaction mechanism involves coordination of the amine base to facilitate dehydration, while the excess pinacol drives the equilibrium toward ester formation.

Table 1: Classical Preparative Routes

MethodConditionsYield (%)Reference
Direct EsterificationRoom temperature, molecular sieves, toluene, 2-5h70-90 [3]
Pinacol EsterificationPinacol (3 equiv), Et₃N (6 equiv), 60°C, 1h51-85 [4] [5]
Grignard/Lithium + B(OEt)₃B(OEt)₃, -78°C to RT, then hydrolysis80-95 [6] [7]
Hydrolysis + EsterificationB(OMe)₂ or B(OEt)₃, followed by pinacol75-88 [8]

Reaction Conditions and Optimization

Optimization studies have revealed that reaction conditions significantly impact both yield and selectivity [9]. Temperature control is critical, as elevated temperatures can promote side reactions including protodeboronation and homocoupling [10]. Solvent selection affects substrate solubility and ester stability, with aprotic solvents such as toluene and dichloromethane providing superior results compared to protic media [11] [12].

The role of molecular sieves extends beyond simple dehydration, as they provide a heterogeneous surface that can facilitate the esterification process through coordination effects [3]. Water removal is essential to prevent hydrolysis of the product boronic ester, which is particularly susceptible to aqueous conditions [13].

Base selection influences both the reaction rate and product distribution. Triethylamine provides optimal basicity for facilitating the condensation without being sufficiently nucleophilic to attack the boron center [4]. Stronger bases such as potassium carbonate can lead to decomposition of sensitive boronic esters [9].

Stoichiometric considerations reveal that excess pinacol (1.5-3.0 equivalents) is necessary to achieve complete conversion [5]. The excess diol not only drives the equilibrium but also serves as a protecting group reservoir, preventing hydrolysis during workup and purification.

Transition Metal-Catalyzed Syntheses

Palladium-Catalyzed Borylation Approaches

Palladium-catalyzed borylation represents the most extensively developed transition metal approach for synthesizing 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane [14] [15] [16]. The Miyaura-Ishiyama borylation protocol utilizes palladium(0) complexes with appropriate ligands to facilitate the cross-coupling of naphthalene-2-halides with diboron reagents.

The most commonly employed conditions utilize bis(pinacolato)diboron as the boron source with palladium acetate and phosphine ligands such as XPhos or SPhos [15]. Reaction temperatures typically range from 80-100°C, with reaction times of 4-24 hours depending on the halide substrate and catalyst loading [16].

A significant advancement involves the use of tetrahydroxydiboron (bis-boronic acid) as an alternative to bis(pinacolato)diboron [17] [16] [18]. This approach eliminates the need for subsequent hydrolysis of pinacol esters to access the free boronic acid, resulting in a 47% overall cost reduction and simplified purification [16]. The method has been successfully demonstrated on a 65-kilogram pilot plant scale, showcasing its industrial viability [18].

Table 2: Transition Metal-Catalyzed Syntheses

CatalystTemperature (°C)Time (h)Yield (%)Reference
Pd(0)/ligand + B₂pin₂80-1004-2465-95 [14] [15] [16]
Ir(OMe)(cod)₂/dtbpy25-802-12053-92 [19] [20]
Rh(η⁴-cod)Cl₂/ligand25-1202.5-2472-92 [20] [21]
Ni(dppp)Cl₂/PPh₃25-802-1252-96 [22]
Cu(OAc)₂25-601-660-85 [15] [23]
Zn(ClO₄)₂40-608-1571-91 [24]

The mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond [15]. Base additives such as potassium acetate or cesium carbonate facilitate the transmetalation step by coordinating to the boron center and increasing its nucleophilicity [9].

Recent developments in palladium catalysis have focused on reducing catalyst loadings and improving functional group tolerance [15]. The use of preformed palladium catalysts such as XPhos-Pd-G2 allows for air-stable handling and rapid catalyst activation [16]. These advances have enabled the borylation of sensitive substrates containing aldehydes, ketones, and nitriles with minimal side reactions.

Alternative Transition Metal Catalysts

Iridium-catalyzed direct carbon-hydrogen borylation provides an alternative approach that avoids the need for pre-functionalized halide substrates [19] [20] [25]. The reaction utilizes bis(pinacolato)diboron with iridium complexes bearing bipyridine ligands, proceeding through carbon-hydrogen activation followed by borylation [19].

The mechanism involves oxidative addition of the carbon-hydrogen bond to iridium(III), followed by coordination and insertion of the diboron reagent [21]. The regioselectivity is primarily controlled by steric factors, with borylation occurring at the least hindered positions [25]. For naphthalene substrates, this typically results in selective borylation at the 2-position, making this approach particularly suitable for synthesizing the target compound [19].

Rhodium catalysis offers advantages in terms of reaction rate and substrate scope [20]. Rhodium complexes with chelating phosphine ligands demonstrate superior activity compared to iridium systems, completing borylation reactions in 2.5 hours versus 120 hours for comparable iridium catalysts [20]. The enhanced reactivity is attributed to the ability of rhodium to stabilize higher oxidation states during the catalytic cycle [21].

Nickel-catalyzed borylation has emerged as a cost-effective alternative to noble metal catalysts [22]. Using nickel(II) chloride complexes with diphenylphosphinopropane ligands, aryl and heteroaryl halides can be borylated with tetrahydroxydiboron under mild conditions [22]. The reaction proceeds at room temperature for electron-rich substrates and requires only 25-80°C for electron-deficient systems, demonstrating remarkable functional group tolerance [22].

The scope extends to various halide substrates, including chlorides, bromides, and even pseudo-halides such as mesylates and tosylates [22]. Large-scale applications have been demonstrated, with 10-gram scale reactions proceeding with catalyst loadings as low as 0.1 mol% [22].

Copper and zinc catalysts provide environmentally benign alternatives for specific substrate classes [15] [24]. Copper systems are particularly effective for diazonium salt borylation, while zinc catalysts show promise for both halide and diazonium substrates [24]. These earth-abundant metals offer cost advantages and reduced toxicity compared to noble metal systems [24].

Metal-Free Synthesis Strategies

Base-Mediated Transformations

Metal-free approaches to boronic ester synthesis have gained significant attention due to concerns over metal contamination and cost considerations [26] [27]. Base-mediated transformations represent one of the most practical metal-free strategies, utilizing strong bases to facilitate boryl substitution reactions.

The methodology typically employs aryl halides as substrates with diboron reagents in the presence of alkoxide or carbonate bases [27]. The reaction proceeds through nucleophilic aromatic substitution, where the base activates the diboron reagent toward nucleophilic attack on the electrophilic aryl halide [26].

Frustrated Lewis Pair (FLP) chemistry provides another metal-free approach, utilizing sterically hindered phosphine-borane combinations that cannot form classical donor-acceptor adducts [26]. These systems activate hydrogen or other small molecules, enabling subsequent borylation reactions under relatively mild conditions [26].

Table 3: Metal-Free Synthesis Strategies

MethodConditionsYield (%)Reference
BBr₃-mediated C-H borylationBBr₃ (1.75 equiv), DCM, 60°C, 16h51-92 [4] [28] [5]
Base-mediated boryl substitutionStrong base, aryl halide, diboron40-80 [26] [27]
Frustrated Lewis Pair (FLP)Phosphine/borane pairs, elevated temp30-70 [26]
Radical borylation with NHC-boranesNHC-borane, radical initiator, RT-80°C45-85 [29] [30] [31]
Photoredox borylationPhotocatalyst, visible light, RT24-85 [32] [33] [34]

Radical-Based Approaches

Radical borylation strategies have emerged as powerful metal-free alternatives, particularly those employing N-heterocyclic carbene (NHC) boryl radicals [29] [30] [31]. These systems generate boryl radicals through homolytic cleavage of boron-hydrogen bonds in NHC-borane complexes, enabling radical addition to aromatic substrates [29].

The mechanism involves initial formation of the NHC-boryl radical through abstraction of hydrogen by an alkyl radical [30]. The resulting boryl radical then adds to the aromatic system, followed by hydrogen atom transfer to regenerate the radical chain [29]. This approach demonstrates excellent functional group tolerance and can operate under mild conditions [31].

Lewis base-boryl radicals represent a broader class of radical borylation reagents [29]. Beyond NHC systems, amine-boryl and phosphine-boryl radicals have been developed, each offering unique reactivity profiles and selectivity patterns [29]. The choice of Lewis base significantly impacts the stability and reactivity of the resulting boryl radical [30].

Photoredox borylation utilizes visible light activation to generate reactive intermediates without thermal initiation [32] [33] [34]. Photocatalysts such as eosin Y or ruthenium complexes absorb visible light and undergo single electron transfer processes to generate aryl radicals from diazonium salts [33]. These radicals then react with diboron reagents to form the desired boronic esters [32].

The photoredox approach offers exceptional mildness, operating at room temperature under ambient light conditions [33]. The methodology tolerates a wide range of functional groups and can be applied to both electron-rich and electron-poor substrates [32]. Mechanochemical variants have been developed that combine grinding with light irradiation, enabling solvent-free conditions [34].

Sandmeyer-Type Borylation Reactions

Sandmeyer-type borylation represents a unique approach that converts readily available aniline precursors directly to boronic esters via diazonium salt intermediates [35] [36]. This methodology provides access to boronic esters that may be difficult to prepare through direct halogenation followed by borylation.

The classical Sandmeyer borylation involves in situ diazotization of anilines using tert-butyl nitrite, followed by reaction with bis(pinacolato)diboron [35]. The reaction proceeds through a radical mechanism, similar to traditional Sandmeyer reactions, but results in carbon-boron bond formation rather than carbon-halogen bond formation [37].

Table 4: Sandmeyer-Type Borylation Reactions

Starting MaterialBorylating AgentConditionsYield (%)Reference
Aryl amines + t-BuONOB₂pin₂MeCN, 80°C, metal-free14-77 [35] [36]
Diazonium tetrafluoroboratesB₂pin₂Acetone-water, RT, catalyst-free24-85 [35] [36]
AryltriazenesB₂pin₂CF₃SO₃H, MeOH, Zn(ClO₄)₂71-91 [24]
Diazonium salts in waterB₂(OH)₄Water, photocatalyst, visible light62-88 [32] [38] [33]

Metal-free conditions have been developed that avoid the use of copper catalysts traditionally required for Sandmeyer reactions [35]. The borylation proceeds through formation of a tetracoordinate boron complex between the base (tert-butoxide) and bis(pinacolato)diboron, which then undergoes single electron transfer with the diazonium salt [35].

The resulting aryl radical reacts with the activated diboron species to form the carbon-boron bond [36]. Radical trapping experiments with TEMPO confirm the radical nature of the mechanism [35]. The methodology tolerates a wide range of functional groups, including halogens, carbonyls, and nitriles [36].

Zinc-catalyzed variants have been developed that enable the use of aryltriazenes as diazonium precursors [24]. Triazenes offer enhanced stability compared to diazonium salts while maintaining reactivity toward borylation [24]. The zinc catalyst facilitates decomposition of the triazene to generate the reactive diazonium species in situ [24].

Aqueous phase borylation has been achieved using water-soluble tetrahydroxydiboron as the boron source [38]. This approach enables environmentally benign synthesis with simplified workup procedures [38]. Photocatalytic variants using carbon dots as photocatalysts provide sustainable alternatives to metal-based photocatalysts [33].

Conversion from Alcohols to Boronic Esters

The conversion of alcohols to boronic esters represents an emerging strategy that expands the range of available starting materials beyond traditional halides and amines [8]. This approach utilizes alcohol derivatives such as carbamates or hindered benzoates that can undergo lithiation followed by borylation.

The methodology involves initial conversion of the alcohol to a suitable leaving group, typically through formation of carbamate or benzoate esters [8]. Subsequent treatment with strong base (n-butyllithium) generates an organolithium intermediate that can react with boron electrophiles [8].

The key mechanistic step involves 1,2-migration of a hydride from the boron center to the adjacent carbon, displacing the carbamate or benzoate leaving group [8]. This migration is facilitated by the formation of a boronate complex, where the lithium cation coordinates to both the boron and oxygen centers [8].

Stereospecificity is maintained during the migration process, enabling the synthesis of enantioenriched boronic esters from chiral alcohols [8]. The methodology tolerates primary and secondary alcohols, with tertiary systems proving more challenging due to steric hindrance [8].

Alternative approaches utilize alcohol-derived tosylates or mesylates as electrophilic partners in transition metal-catalyzed borylation [22]. Nickel catalysis has proven particularly effective for these substrates, enabling room temperature borylation with excellent functional group tolerance [22].

Gram-Scale Synthesis Considerations

Industrial and preparative scale synthesis of 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane requires careful consideration of cost, safety, and environmental factors [17] [16] [18]. Several methodologies have been successfully demonstrated on gram to kilogram scales, providing practical routes for large-scale preparation.

Table 5: Gram-Scale Synthesis Considerations

ScaleMethodCatalyst LoadingYield (%)Key AdvantagesReference
1.0 g (4 mmol)Ni-catalyzed borylation1.5 mol% NiCl₂(dppp)78-81Room temperature operation [22]
10 g (48 mmol)Ni-catalyzed borylation0.1 mol% NiCl₂(dppp)81Reduced catalyst loading [22]
65 kg pilot plantMiyaura borylation with B₂(OH)₄XPhos-Pd-G265 kg product47% cost reduction vs B₂pin₂ [17] [16] [18]
3.3 mmolMetal-free BBr₃ borylationMetal-free76-85No metal contamination [4] [5]
1.2 mmol scale-upOrganometallic + B₂pin₂Organometallic reagent>80Direct boronic ester access [39] [7]

Nickel-catalyzed borylation has demonstrated exceptional scalability, with catalyst loadings reducible to 0.1 mol% on 10-gram scale while maintaining high yields [22]. The room temperature operation minimizes energy costs and reduces the risk of thermal decomposition [22]. The use of bench-stable reagents eliminates the need for specialized handling equipment [22].

The tetrahydroxydiboron approach developed by Takeda and CARBOGEN AMCIS represents the most extensively validated large-scale methodology [17] [16] [18]. Pilot plant operation on 65-kilogram scale demonstrated a 47% cost reduction compared to traditional bis(pinacolato)diboron methods [18]. The elimination of the hydrolysis step simplifies the process and reduces waste generation [16].

Process optimization studies have identified oxygen sensitivity as a critical factor affecting both yield and product quality [16]. In-situ dissolved oxygen monitoring enables precise control of reaction atmosphere and optimization of boron reagent stoichiometry [16]. Oxygen-induced decomposition of tetrahydroxydiboron has been characterized, leading to improved storage and handling protocols [16].

Metal-free approaches offer advantages for pharmaceutical applications where metal contamination is a concern [4] [5]. The BBr₃-mediated borylation can be performed on multi-gram scale without specialized equipment, making it accessible for laboratory-scale preparation [5]. However, the toxicity of BBr₃ requires appropriate safety measures and containment [4].

Cost analysis reveals that boron source selection significantly impacts overall economics [16]. While bis(pinacolato)diboron offers superior handling characteristics, tetrahydroxydiboron provides better atom economy and eliminates the need for subsequent hydrolysis [16]. Alternative approaches using cheaper boranes such as 9-BBN may offer further cost advantages for specific applications [40].

Environmental considerations favor methods that minimize waste generation and avoid toxic solvents [26]. Water-based borylation methods show promise for industrial applications, though substrate solubility limitations currently restrict their scope [38] [33]. Solvent-free mechanochemical approaches represent an emerging green alternative [41] [34].

Quality control for gram-scale synthesis requires specialized analytical methods due to the moisture sensitivity of boronic esters [11] [12] [13]. High pH reversed-phase HPLC methods have been developed to prevent hydrolysis during analysis [11]. Hydrophilic interaction liquid chromatography (HILIC) provides an alternative approach that minimizes water exposure [13].

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Naphthalene-2-boronic acid pinacol ester

Dates

Last modified: 08-15-2023

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